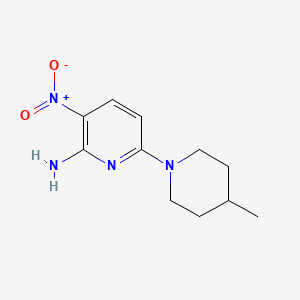
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic carboxamides, analogous to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been prepared and evaluated for their potential as antipsychotic agents. This includes the study of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their antipsychotic activity, demonstrating the therapeutic potential of such compounds in psychiatric disorders (Norman et al., 1996).
Antimicrobial Activities of Triazole Derivatives
Compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to triazole derivatives, have shown significant antimicrobial activities. This underscores the potential of structurally complex molecules in addressing resistant microbial strains (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, akin to the structural framework of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies suggest potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Analgesic and Anti-inflammatory Activities
The synthesis of Mannich bases of benzoxazolinones, featuring structural motifs related to the compound , has demonstrated promising analgesic and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents for pain and inflammatory conditions (Köksal et al., 2007).
Role in CGRP Receptor Inhibition
Compounds with structural similarities have been evaluated for their role as calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing the potential for treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).
Antitumor Agents
Novel quinazoline derivatives containing piperazine moieties, resembling the compound , have shown potent antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "benzoyl chloride" ], "Reaction": [ "Step 1: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine is reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with benzoyl chloride in the presence of a base to form the final product, N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
Número CAS |
896374-30-4 |
Nombre del producto |
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Fórmula molecular |
C29H30ClN5O3 |
Peso molecular |
532.04 |
Nombre IUPAC |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38) |
Clave InChI |
NUMIPUUXJOWMGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)

![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)




![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)



![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)